molecular formula C18H15N3O6 B14275255 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- CAS No. 173456-99-0

2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-

Cat. No.: B14275255
CAS No.: 173456-99-0
M. Wt: 369.3 g/mol
InChI Key: FEJBNDKKXQRLLW-UHFFFAOYSA-N
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Description

2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the ethoxy and nitro groups further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the carboxamide group. The ethoxy and nitro groups are then added through nitration and etherification reactions, respectively. These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various alkyl or aryl derivatives.

Scientific Research Applications

2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzofuran core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzofuran-2-carboxamide: Shares the benzofuran core but lacks the ethoxy and nitro groups.

    2-Benzofurancarboxamide: Similar structure but without the additional functional groups.

Uniqueness

2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

173456-99-0

Molecular Formula

C18H15N3O6

Molecular Weight

369.3 g/mol

IUPAC Name

3-[(2-ethoxy-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O6/c1-2-26-13-8-7-10(21(24)25)9-12(13)18(23)20-15-11-5-3-4-6-14(11)27-16(15)17(19)22/h3-9H,2H2,1H3,(H2,19,22)(H,20,23)

InChI Key

FEJBNDKKXQRLLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N

Origin of Product

United States

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